4-amino-N~3~-(3-methoxybenzyl)-N~5~-(4-methylbenzyl)-1,2-thiazole-3,5-dicarboxamide
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Overview
Description
4-AMINO-N3-[(3-METHOXYPHENYL)METHYL]-N5-[(4-METHYLPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE is a complex organic compound with a unique structure that includes amino, methoxyphenyl, and thiazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-N3-[(3-METHOXYPHENYL)METHYL]-N5-[(4-METHYLPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Schiff bases reduction routes, where primary amines react with aldehydes or ketones to form imines, which are then reduced to secondary amines .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Catalysts such as LiAlH4 and NaBH4 are often used in the reduction steps due to their effectiveness and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-AMINO-N3-[(3-METHOXYPHENYL)METHYL]-N5-[(4-METHYLPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction typically results in the formation of secondary amines .
Scientific Research Applications
4-AMINO-N3-[(3-METHOXYPHENYL)METHYL]-N5-[(4-METHYLPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of various compounds, including azo dyes and dithiocarbamates.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its use in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-AMINO-N3-[(3-METHOXYPHENYL)METHYL]-N5-[(4-METHYLPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
4-AMINO-N3-[(3-METHOXYPHENYL)METHYL]-N5-[(4-METHYLPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H22N4O3S |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
4-amino-3-N-[(3-methoxyphenyl)methyl]-5-N-[(4-methylphenyl)methyl]-1,2-thiazole-3,5-dicarboxamide |
InChI |
InChI=1S/C21H22N4O3S/c1-13-6-8-14(9-7-13)11-24-21(27)19-17(22)18(25-29-19)20(26)23-12-15-4-3-5-16(10-15)28-2/h3-10H,11-12,22H2,1-2H3,(H,23,26)(H,24,27) |
InChI Key |
CCBXTHHDFIRNIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(C(=NS2)C(=O)NCC3=CC(=CC=C3)OC)N |
Origin of Product |
United States |
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